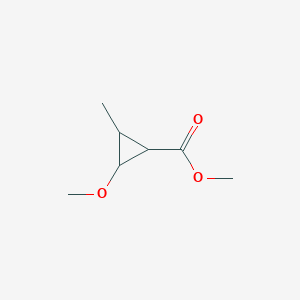
3-Deaza-2'-desoxiadenosina
Descripción general
Descripción
3-Deaza-2’-deoxyadenosine is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to 2’-deoxyadenosine, with the primary difference being the replacement of a nitrogen atom with a carbon atom in the adenine ring. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.
Aplicaciones Científicas De Investigación
3-Deaza-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides, which are valuable in studying nucleic acid structures and functions.
Biology: The compound is incorporated into DNA and RNA to study the effects of base modifications on genetic processes. It is also used in the development of antisense oligonucleotides and aptamers.
Medicine: 3-Deaza-2’-deoxyadenosine is investigated for its potential therapeutic applications, including antiviral and anticancer activities. It is also used in the development of diagnostic tools.
Industry: The compound is utilized in the production of specialized nucleic acid-based products and as a research tool in various biotechnological applications.
Mecanismo De Acción
Target of Action
The primary target of 3-Deaza-2’-deoxyadenosine is the IAG-nucleoside hydrolase in Trypanosoma vivax . This enzyme plays a crucial role in the survival and proliferation of this parasitic protozoan .
Mode of Action
3-Deaza-2’-deoxyadenosine is a nucleoside analog that inhibits RNA synthesis by binding to ribose fragments of ribonucleotides . This prevents the formation of enzyme-substrate complexes, thereby inhibiting chain elongation . It can also inhibit DNA synthesis by binding deoxyribose fragments of DNA and preventing DNA polymerase from adding nucleotides to the growth chain .
Biochemical Pathways
The compound affects the biochemical pathways involved in RNA and DNA synthesis . By inhibiting these pathways, it disrupts the normal functioning of the cells, leading to a halt in their growth and proliferation .
Pharmacokinetics
Its ability to inhibit rna and dna synthesis suggests that it may have good bioavailability and can effectively reach its target sites .
Result of Action
The result of 3-Deaza-2’-deoxyadenosine’s action is the inhibition of RNA and DNA synthesis, which leads to a halt in cell growth and proliferation . This makes it a potential candidate for antiviral and anticancer therapies .
Action Environment
The action of 3-Deaza-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the compound’s fluorescence quenching properties are affected by the base of the complementary strand in the DNA . Specifically, oligodeoxynucleotide probes containing 3-Deaza-2’-deoxyadenosine exhibited remarkable fluorescence quenching only when the opposite base of the complementary strand was the perfectly matched thymine .
Análisis Bioquímico
Biochemical Properties
3-Deaza-2’-deoxyadenosine interacts with various enzymes and proteins. For instance, it has been shown to interact with ADARs (adenosine deaminases acting on RNA), which are enzymes that catalyze adenosine deamination within duplex RNA . The compound has also been used to evaluate the role of the adenine N3 nitrogen in DNA structure and function .
Cellular Effects
In cellular processes, 3-Deaza-2’-deoxyadenosine has been found to influence cell function. It strongly inhibits lymphocyte-mediated cytolysis with low cytotoxicity when applied at 100 μM . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Deaza-2’-deoxyadenosine exerts its effects through various mechanisms. For instance, it has been shown to induce DNA backbone breakage upon irradiation . It also enhances the editing efficiency of ADARs, suggesting the formation of a G syn:AH + anti pair .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-Deaza-2’-deoxyadenosine can change. For example, it has been shown to display increased editing efficiency over time when used in duplexes with 2’-deoxyadenosine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-2’-deoxyadenosine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the base: The synthesis begins with the preparation of the 3-deazaadenine base. This can be achieved through a series of reactions involving the cyclization of appropriate precursors.
Glycosylation: The 3-deazaadenine base is then glycosylated with a protected deoxyribose sugar. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Deprotection: The final step involves the removal of protecting groups to yield the desired 3-Deaza-2’-deoxyadenosine.
Industrial Production Methods: Industrial production of 3-Deaza-2’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Deaza-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Comparación Con Compuestos Similares
3-Deaza-2’-deoxyadenosine is compared with other similar compounds, such as:
2’-Deoxyadenosine: The natural counterpart, which lacks the carbon substitution in the adenine ring.
3-Deazaadenosine: A related compound that lacks the deoxyribose sugar.
2’-Deoxyinosine: Another nucleoside analogue with different base modifications.
Uniqueness: The unique carbon substitution in the adenine ring of 3-Deaza-2’-deoxyadenosine imparts distinct properties, such as altered base pairing and enzymatic recognition, making it a valuable tool in various research applications.
Propiedades
IUPAC Name |
(2R,3S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQPIRJQPAVGJL-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=CN=C3N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229178 | |
| Record name | 3-Deaza-2'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78582-17-9 | |
| Record name | 3-Deaza-2'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078582179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deaza-2'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B163772.png)

![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B163782.png)



![4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide](/img/structure/B163796.png)
![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)

![2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B163807.png)




